
(1S,2S)-(-)-3-Exo-hydroxy-2,10-camphorsultam
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S,2S)-(-)-3-Exo-hydroxy-2,10-camphorsultam is a chiral compound derived from camphor. It is known for its unique stereochemistry and is widely used in asymmetric synthesis due to its ability to induce chirality in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-(-)-3-Exo-hydroxy-2,10-camphorsultam typically involves the following steps:
Oxidation of Camphor: Camphor is oxidized to camphorquinone using an oxidizing agent such as selenium dioxide.
Reduction: Camphorquinone is then reduced to this compound using a reducing agent like sodium borohydride.
Sultam Formation: The hydroxy group is then converted to a sultam by reacting with a sulfonyl chloride in the presence of a base.
Industrial Production Methods
In industrial settings, the production of this compound follows similar steps but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the compound.
化学反応の分析
Types of Reactions
(1S,2S)-(-)-3-Exo-hydroxy-2,10-camphorsultam undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines and thiols are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfonic acids, alcohols, and various substituted derivatives, depending on the reagents and conditions used.
科学的研究の応用
(1S,2S)-(-)-3-Exo-hydroxy-2,10-camphorsultam has a wide range of applications in scientific research:
Chemistry: It is used as a chiral auxiliary in asymmetric synthesis to induce chirality in target molecules.
Biology: It is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is explored for its potential use in drug development, particularly in the synthesis of chiral drugs.
Industry: It is used in the production of fine chemicals and pharmaceuticals.
作用機序
The mechanism by which (1S,2S)-(-)-3-Exo-hydroxy-2,10-camphorsultam exerts its effects involves its ability to induce chirality in chemical reactions. It acts as a chiral auxiliary, forming diastereomeric complexes with substrates, which can then be selectively transformed into chiral products. The molecular targets and pathways involved include various enzymes and receptors that interact with the chiral centers of the compound.
類似化合物との比較
Similar Compounds
(1R,2R)-(+)-3-Exo-hydroxy-2,10-camphorsultam: The enantiomer of (1S,2S)-(-)-3-Exo-hydroxy-2,10-camphorsultam.
Camphorsulfonic acid: A related compound used in similar applications.
Camphorquinone: A precursor in the synthesis of this compound.
Uniqueness
This compound is unique due to its specific stereochemistry, which makes it highly effective in inducing chirality in asymmetric synthesis. Its ability to form stable diastereomeric complexes with a wide range of substrates sets it apart from other chiral auxiliaries.
特性
分子式 |
C10H17NO3S |
|---|---|
分子量 |
231.31 g/mol |
IUPAC名 |
(1R,5S,6S,7R)-10,10-dimethyl-3,3-dioxo-3λ6-thia-4-azatricyclo[5.2.1.01,5]decan-6-ol |
InChI |
InChI=1S/C10H17NO3S/c1-9(2)6-3-4-10(9)5-15(13,14)11-8(10)7(6)12/h6-8,11-12H,3-5H2,1-2H3/t6-,7-,8+,10-/m0/s1 |
InChIキー |
DUTRUIRCGZNESY-OORONAJNSA-N |
異性体SMILES |
CC1([C@H]2CC[C@@]13CS(=O)(=O)N[C@@H]3[C@H]2O)C |
正規SMILES |
CC1(C2CCC13CS(=O)(=O)NC3C2O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


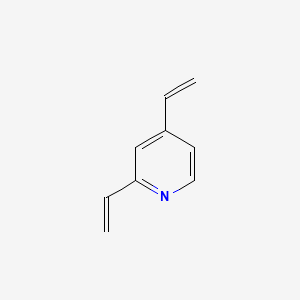
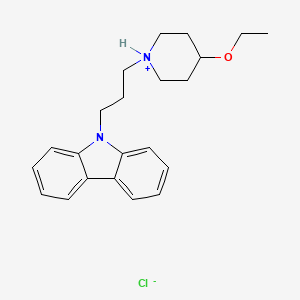
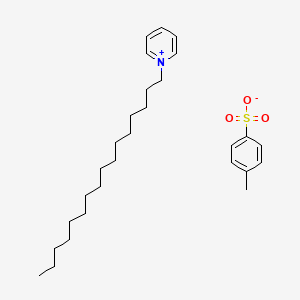
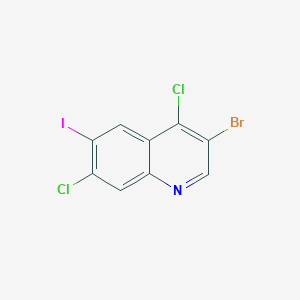

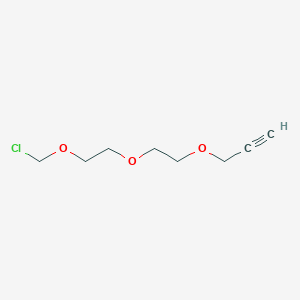
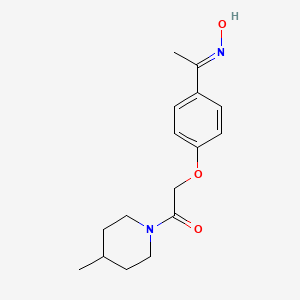
![2-[5-[2-[diethyl(methyl)azaniumyl]ethoxycarbonyl]-3,4-bis(furan-2-yl)thiophene-2-carbonyl]oxyethyl-diethyl-methylazanium;diiodide](/img/structure/B13738576.png)
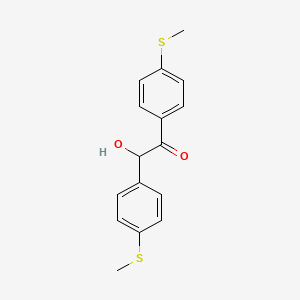
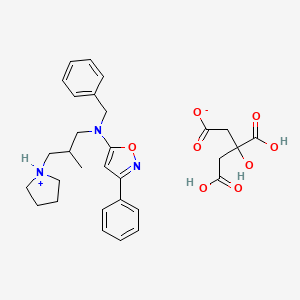
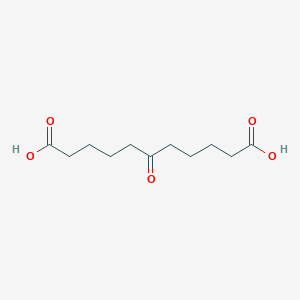
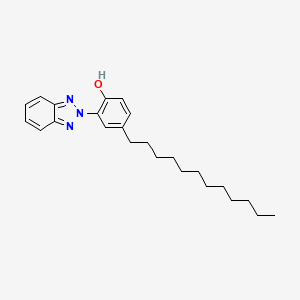
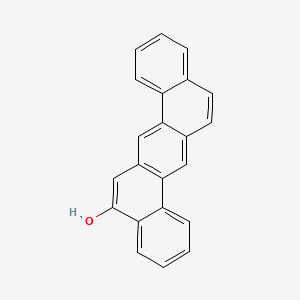
![2-[2-[2-[2-[Bis[2-[2-[2-(2-hydroxypropoxy)propoxy]propoxy]ethyl]amino]ethoxy]propoxy]propoxy]propan-1-ol](/img/structure/B13738614.png)
